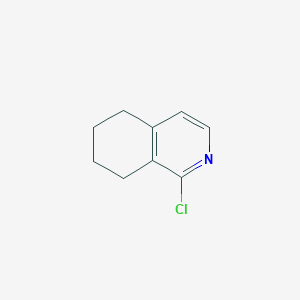

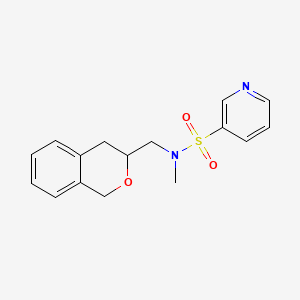

![molecular formula C16H13FN2O3S2 B2845620 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 895467-59-1](/img/structure/B2845620.png)

2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide” is a chemical compound that has been mentioned in patents as a potential activator of the glucagon-like peptide 1 (GLP1) receptor . This receptor plays a crucial role in the regulation of blood glucose levels and is a target for the treatment of conditions such as obesity, type 2 diabetes mellitus, insulin resistance, hyperinsulinemia, glucose intolerance, hyperglycemia, and various diabetic complications .

Aplicaciones Científicas De Investigación

Cytotoxic Activity and Anticancer Potential

Research has explored the cytotoxic activity of sulfonamide derivatives, including compounds structurally related to "2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide". These studies have shown promising results in the context of anticancer activity, particularly against breast and colon cancer cell lines. The focus has been on developing novel sulfonamide derivatives with enhanced cytotoxic effects, aiming to identify potential anticancer agents (Ghorab et al., 2015).

Antimicrobial Applications

Another avenue of research has been the synthesis and evaluation of sulfonamide compounds for their antimicrobial properties. Studies have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop effective antimicrobial agents. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial and fungal strains (Darwish et al., 2014).

Enzyme Inhibitory Properties

The enzyme inhibitory potential of sulfonamide derivatives has been investigated, particularly in the context of α-glucosidase and acetylcholinesterase inhibitors. These studies aim to identify compounds that can regulate enzymatic activity, which is crucial for developing treatments for conditions like diabetes and Alzheimer's disease. The focus has been on synthesizing compounds with specific structural features, including sulfonamide moieties, to enhance their inhibitory activity (Abbasi et al., 2019).

Theoretical and Computational Studies

There have been theoretical investigations into the reactivity and potential drug applications of sulfonamide derivatives, including antimalarial properties and their relevance to COVID-19. These studies use computational calculations and molecular docking to understand the interactions at the molecular level and predict the efficacy of these compounds against specific targets, such as enzymes related to malaria and SARS-CoV-2 (Fahim & Ismael, 2021).

Material Science Applications

Research has also explored the use of sulfonamide compounds in material science, particularly in the synthesis of novel polymers with specific properties. The incorporation of sulfonamide moieties into polymer backbones can influence the material's thermal stability, solubility, and other physical properties, making them suitable for various applications, from electronics to coatings (Liu et al., 2013).

Mecanismo De Acción

The compound is suggested to act as an activator of the glucagon-like peptide 1 (GLP1) receptor . Activation of this receptor can lead to a variety of physiological effects, including the regulation of blood glucose levels. This makes it a potential therapeutic agent for conditions such as obesity and type 2 diabetes .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMBTWDEKDXRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

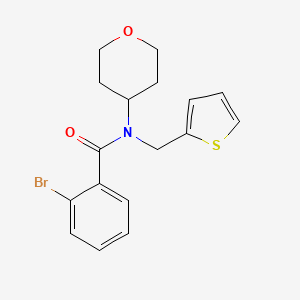

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)

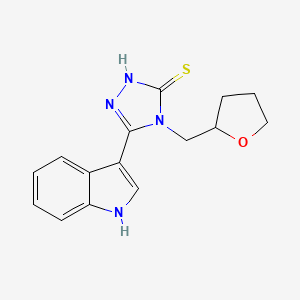

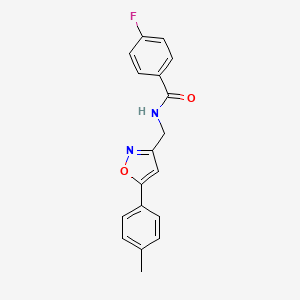

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)

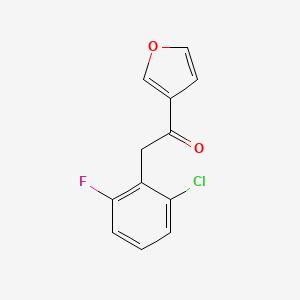

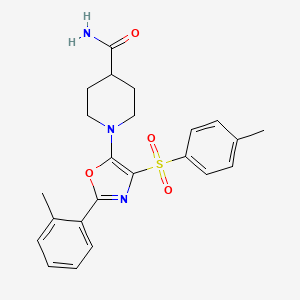

![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2845552.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)